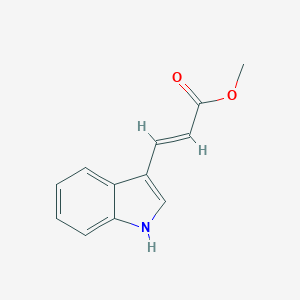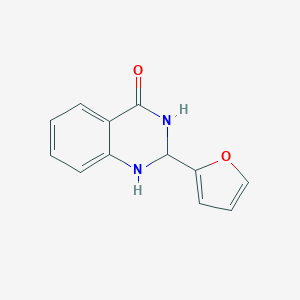
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. It is characterized by a fused ring system consisting of a quinazolinone core and a furan ring. The molecular formula of this compound is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with a furan aldehyde or ketone. One common method involves the use of a catalyst such as graphene oxide (GO) nanosheets in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and high temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan derivatives.
科学的研究の応用
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one has been explored for its potential in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a biochemical probe in proteomics research.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression . The furan ring may also contribute to the compound’s biological activity by facilitating interactions with specific receptors or enzymes.
類似化合物との比較
2,3-Dihydroquinazolin-4-one: Lacks the furan ring but shares the quinazolinone core.
Quinazoline: A simpler structure without the dihydro and furan components.
Indole Derivatives: Similar in that they are heterocyclic compounds with potential biological activity.
Uniqueness: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the furan ring and the quinazolinone core. This combination may enhance its biological activity and make it a valuable scaffold for drug development and other scientific applications.
特性
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTXSVKRLCOBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349624 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-26-0 |
Source


|
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?
A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

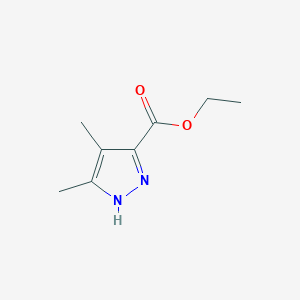


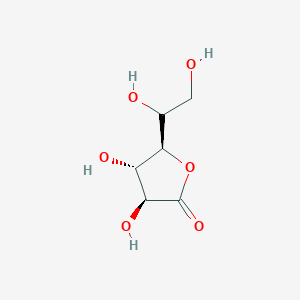
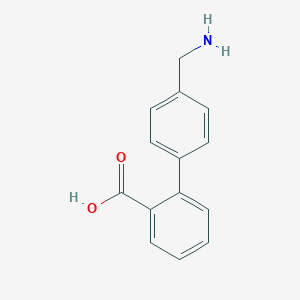
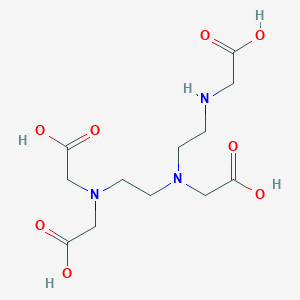
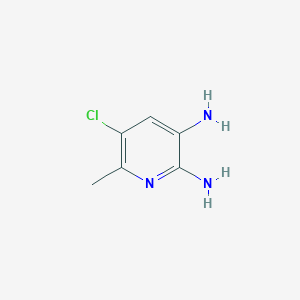

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)

